(R)-tert-Butyl 3-amino-4-phenylbutanoate

Description

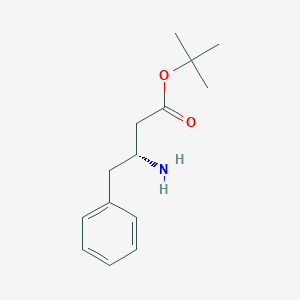

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247000 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166023-31-0 | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl 3-amino-4-phenylbutanoate: A Comprehensive Technical Guide

CAS Number: 166023-31-0

Introduction

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant importance in the fields of medicinal chemistry and drug development. Its structural features, including a β-amino acid ester scaffold and a phenyl group, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of pharmaceutical agents, particularly as an intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3]

Chemical and Physical Properties

This compound is a white to light yellow low-melting solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 166023-31-0 | [1] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

| Appearance | White to light yellow low-melting solid | |

| Purity | ≥96.0% | |

| IUPAC Name | tert-Butyl (3R)-3-amino-4-phenylbutanoate | |

| InChI Key | ZIJHIHDFXCNFAA-GFCCVEGCSA-O | |

| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--CC1=CC=CC=C1 |

Experimental Protocols

The synthesis of this compound with high enantiomeric purity is critical for its application in pharmaceuticals. The two primary methods employed are asymmetric hydrogenation and biocatalytic transamination.

Asymmetric Hydrogenation of a Prochiral β-Enamino Ester

This method involves the enantioselective hydrogenation of a prochiral β-enamino ester precursor. The use of a chiral catalyst, such as a rhodium complex with a Josiphos-type ligand, allows for the stereoselective reduction of the carbon-carbon double bond to yield the desired (R)-enantiomer with high enantiomeric excess.[4]

Reaction Scheme:

Caption: Asymmetric hydrogenation synthesis pathway.

Detailed Protocol:

-

Preparation of the β-Enamino Ester: The β-keto ester precursor is reacted with a source of ammonia, such as ammonium acetate, in an organic solvent like methanol or ethanol to form the corresponding β-enamino ester in high yield.[5]

-

Asymmetric Hydrogenation: The β-enamino ester is dissolved in a suitable solvent under an inert atmosphere. A chiral rhodium catalyst with a Josiphos-type ligand is added. The mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford the pure this compound.

Biocatalytic Synthesis via Transamination

A highly efficient and environmentally friendly alternative for the synthesis of this compound is through biocatalytic transamination. This method utilizes a transaminase enzyme to catalyze the transfer of an amino group from an amine donor to a keto ester acceptor, producing the desired chiral amine with high enantiomeric excess.[1]

Reaction Scheme:

Caption: Biocatalytic transamination synthesis pathway.

Detailed Protocol:

-

Reaction Setup: A buffered aqueous solution is prepared containing the keto ester substrate (tert-butyl 4-phenyl-3-oxobutanoate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Enzymatic Reaction: The transaminase enzyme is added to the reaction mixture. The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification is achieved through column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group, the phenyl group, and the protons on the butanoate backbone. |

| ¹³C NMR | Resonances for all 14 carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity. Chiral HPLC is used to determine the enantiomeric excess. |

| Infrared Spectroscopy (IR) | Characteristic absorption bands for the amine (N-H), ester (C=O), and aromatic (C=C) functional groups. |

Application in Drug Development: Synthesis of DPP-IV Inhibitors

This compound is a key intermediate in the synthesis of several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs prolong the action of GLP-1, leading to increased insulin secretion and improved glycemic control.

The following diagram illustrates the role of this compound in the synthesis of a generic DPP-IV inhibitor.

Caption: Synthesis and mechanism of a DPP-IV inhibitor.

Conclusion

This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. Its efficient and stereoselective preparation is crucial for the development of modern therapeutics, most notably DPP-IV inhibitors. The detailed understanding of its properties, synthesis, and applications provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound|166023-31-0 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-AMINO-4-PHENYLBUTANOIC ACID DERIVATIVES AS DIPEPTIDYL PEPTIDASE INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES - Patent 1624874 [data.epo.org]

- 4. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]

- 5. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

In-Depth Technical Guide: Molecular Weight of (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of (R)-tert-Butyl 3-amino-4-phenylbutanoate, a chiral building block frequently utilized in medicinal chemistry and pharmaceutical research.

Molecular Structure and Formula

This compound is characterized by a β-amino ester with a phenyl group. Its chemical structure is represented by the molecular formula: C₁₄H₂₁NO₂.[1][2][3]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The process for calculating the molecular weight is illustrated below:

Caption: Logical workflow for calculating the molecular weight.

Quantitative Data Summary

The following table summarizes the atomic and molecular weight data for this compound.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 14 | 12.011[4][5] | 168.154 |

| Hydrogen | H | 21 | 1.008[6][7] | 21.168 |

| Nitrogen | N | 1 | 14.007[8][9][10] | 14.007 |

| Oxygen | O | 2 | 15.999[11][12][13] | 31.998 |

| Total | C₁₄H₂₁NO₂ | 38 | 235.327 |

The calculated molecular weight of this compound is approximately 235.33 g/mol . This value is consistent with figures cited in chemical supplier databases.[1][3]

References

- 1. This compound [allbiopharm.com]

- 2. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound|166023-31-0 [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Physical Properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its utility as a precursor for various biologically active molecules necessitates a thorough understanding of its physical properties for process development, quality control, and formulation.[1] This guide provides a summary of the available physical property data, detailed experimental protocols for their determination, and a logical workflow for its application in synthesis.

Data Presentation: Physical Properties

Quantitative experimental data for the (R)-enantiomer of tert-butyl 3-amino-4-phenylbutanoate is not extensively documented in publicly available literature. The following table summarizes the most commonly cited properties, including data for the corresponding (S)-enantiomer where available, and computationally predicted values. Researchers should use these values as estimates and are encouraged to perform their own experimental verification.

| Property | Value | Source/Comment |

| CAS Number | 166023-31-0 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |

| Molecular Weight | 235.32 g/mol | [1] |

| Appearance | White to off-white powder or solid | General supplier information |

| White or slightly yellow low melting solid | Data for the (S)-enantiomer[3] | |

| Purity | Typically ≥97% | General supplier information |

| Storage Temperature | 2-8°C | General supplier information[3] |

| Boiling Point | 329.5±30.0 °C at 760 mmHg | Predicted for 3-Amino-4-phenylbutanoic acid[4] |

| Density | 1.2±0.1 g/cm³ | Predicted for 3-Amino-4-phenylbutanoic acid[4] |

| pKa | Not Found | - |

| Optical Rotation | Not Found | Specific experimental data is not readily available. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a chiral intermediate like this compound.

1. Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (one end sealed).

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into the open end of a capillary tube to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the solid into the closed end.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20°C/min) can be used to determine an approximate melting range.

-

Accurate Determination: A second sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range.

-

2. Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds and is a measure of a compound's ability to rotate the plane of polarized light.

-

Apparatus: Polarimeter, sample cell (typically 1 dm), sodium lamp (D-line, 589 nm), analytical balance, volumetric flask.

-

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., chloroform, methanol) in a volumetric flask to a known concentration (c), typically expressed in g/mL.

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent, and the instrument is zeroed.

-

Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured. The temperature (T) is also recorded.

-

Calculation: The specific rotation [α] is calculated using the formula: [α]_λ^T = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (e.g., "D" for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

3. Solubility Determination (Shake-Flask Method)

This method determines the approximate solubility of a compound in various solvents, which is critical for reaction setup, purification, and formulation.

-

Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the chosen solvent in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a pre-calibrated analytical method (e.g., HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature. The results can be expressed in terms of mg/mL or using descriptive terms (e.g., "soluble," "sparingly soluble").

-

Mandatory Visualization

The following diagram illustrates the role of this compound as a key intermediate in a typical synthetic workflow for the development of pharmaceutical agents.

Caption: Workflow for the synthesis and application of this compound.

References

An In-depth Technical Guide on the Solubility of (R)-tert-Butyl 3-amino-4-phenylbutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block with significant applications in the synthesis of pharmaceuticals and other biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information based on the general principles of solubility for structurally related compounds, namely amino acid esters. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method for solubility determination is provided to enable researchers to ascertain precise solubility data under their specific laboratory conditions.

Introduction

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, affects reaction kinetics, and is a key parameter in developing efficient extraction and crystallization-based purification methods. In the context of drug development, the solubility of precursors can impact the overall efficiency and scalability of a synthetic route.

This guide aims to provide a practical resource for scientists working with this compound by consolidating information on its expected solubility profile and offering a robust methodology for its experimental determination.

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is intended as a general guideline for solvent selection.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Protic Solvents | Methanol | Soluble | The polar nature of methanol can interact with the amino group, while its organic character can solvate the rest of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Isopropanol | Soluble | Solubility might be slightly lower than in methanol or ethanol due to increased steric hindrance and reduced polarity. | |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. |

| Acetonitrile | Soluble | A polar aprotic solvent that is expected to effectively dissolve the compound. | |

| Acetone | Soluble | A moderately polar aprotic solvent that should be a suitable solvent. | |

| Ester Solvents | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography; the compound is expected to be soluble. |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile, non-polar solvent that is widely used for organic compounds. |

| Solvents | Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent for this compound. |

| Apolar Solvents | Toluene | Sparingly Soluble | The non-polar nature of toluene may limit its ability to effectively solvate the polar amino group. |

| Hexane/Heptane | Insoluble | The highly non-polar nature of alkanes makes them poor solvents for compounds with polar functional groups. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate quantitative solubility data, the shake-flask method is a widely recognized and reliable technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

-

Centrifuge (optional)

Methodology:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. Filtration should be performed quickly to minimize solvent evaporation. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the precise concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its chemical structure provides valuable guidance for its handling and use in a laboratory setting. The compound is expected to be soluble in a wide range of polar and moderately polar organic solvents and less soluble in non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. The successful application of this compound in synthetic and pharmaceutical development is contingent on a solid understanding of its physicochemical properties, with solubility being a cornerstone.

References

Spectral Data Analysis of (R)-tert-Butyl 3-amino-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the chiral building block, (R)-tert-Butyl 3-amino-4-phenylbutanoate. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on fundamental principles of spectroscopy and analysis of structurally similar molecules. It is designed to serve as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Ar-H |

| ~ 3.50 | m | 1H | CH -NH₂ |

| ~ 2.85 | dd | 1H | Ph-CH ₂ (diastereotopic) |

| ~ 2.75 | dd | 1H | Ph-CH ₂ (diastereotopic) |

| ~ 2.40 | dd | 1H | CH ₂-COO (diastereotopic) |

| ~ 2.30 | dd | 1H | CH ₂-COO (diastereotopic) |

| ~ 1.60 | br s | 2H | NH ₂ |

| 1.45 | s | 9H | C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.0 | C =O |

| ~ 138.0 | Ar-C (quaternary) |

| ~ 129.5 | Ar-C H |

| ~ 128.5 | Ar-C H |

| ~ 126.5 | Ar-C H |

| ~ 81.0 | C (CH₃)₃ |

| ~ 52.0 | C H-NH₂ |

| ~ 43.0 | Ph-C H₂ |

| ~ 41.0 | C H₂-COO |

| ~ 28.0 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3380 - 3300 | Medium | N-H stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Alkyl groups |

| ~ 1730 | Strong | C=O stretch | Ester |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1600 | Medium | N-H bend | Primary Amine |

| 1250 - 1150 | Strong | C-O stretch | Ester |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Proposed Ion | Notes |

| 236.16 | [M+H]⁺ | Protonated molecular ion. |

| 180.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 162.09 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |

| 118.08 | [C₈H₁₀N]⁺ | Cleavage of the C-C bond alpha to the ester. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).[3]

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled experiment is used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A typical acquisition may involve a 30° pulse, a 1-2 second acquisition time, and a relaxation delay of 2 seconds, accumulated over several hundred to a few thousand scans.[3]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[4]

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[4]

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is automatically ratioed against the background spectrum and is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small amount of an acid like formic acid to promote protonation.[5]

-

Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[6]

-

Ionization : A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[7][8] A heated drying gas (e.g., nitrogen) aids in desolvation, leading to the formation of gas-phase ions.[7][8]

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Chirality of (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif, a β-amino ester, is a key component in a variety of biologically active molecules. The precise stereochemical configuration at the C3 carbon is crucial for its utility as a synthon in the asymmetric synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, analytical characterization, and biological relevance of this compound.

Stereochemistry and Chirality

This compound possesses a single stereocenter at the C3 position of the butanoate backbone, giving rise to two enantiomers: (R) and (S). The (R)-enantiomer, specified by the Cahn-Ingold-Prelog priority rules, is the focus of this guide. The chirality of this molecule is fundamental to its application in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during synthetic transformations.[1]

Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino esters like this compound is a key challenge in organic synthesis. Several strategies have been developed to achieve high levels of stereocontrol.

One effective modern approach is the use of biocatalysis. ω-transaminases have been successfully employed for the direct amination of the corresponding keto ester, yielding the desired (R)-amino ester with high conversion rates and exceptional optical purity, often exceeding 99.5% enantiomeric excess (ee).[1]

A common chemical approach involves the esterification of the corresponding chiral β-amino acid, (R)-3-amino-4-phenylbutanoic acid. This can be achieved by reacting the amino acid with a tert-butylating agent under acidic conditions.

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is adapted from general procedures for the tert-butyl esterification of amino acids.

Materials:

-

(R)-3-amino-4-phenylbutanoic acid

-

tert-Butanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (R)-3-amino-4-phenylbutanoic acid (1.0 eq) in a mixture of dichloromethane and tert-butanol, add anhydrous magnesium sulfate (excess).

-

Cool the suspension in an ice bath and slowly add boron trifluoride diethyl etherate (excess).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

This protocol is a general method for the chiral separation of β-amino esters and may require optimization for this specific compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® series column (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition would be a 90:10 (v/v) mixture of hexane and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Column Temperature: Ambient.

Procedure:

-

Prepare a standard solution of the racemic tert-Butyl 3-amino-4-phenylbutanoate in the mobile phase.

-

Inject the racemic standard onto the chiral HPLC column to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation.

-

Prepare a solution of the synthesized this compound sample in the mobile phase.

-

Inject the sample onto the column under the same conditions.

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

| Enantiomeric Excess (ee) | >99.5% (via biocatalytic synthesis) | [1] |

| Specific Optical Rotation ([α]D) | Not experimentally reported. |

Mandatory Visualizations

Caption: Workflow for the synthesis and chiral analysis of this compound.

Biological Context: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Derivatives of 3-amino-4-phenylbutanoic acid have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Caption: Mechanism of DPP-IV inhibition by β-amino acid derivatives for improved glucose control.

References

An In-depth Technical Guide to the Stability and Storage of (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-tert-butyl 3-amino-4-phenylbutanoate, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its purity, potency, and reliability in research and drug development. This document outlines potential degradation pathways, presents illustrative stability data, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties

This compound is a white to slightly yellow, low-melting solid. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| Appearance | White to slightly yellow low-melting solid |

| CAS Number | 166023-31-0 |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following conditions are recommended based on available data and the chemical nature of the compound.

-

Short-Term Storage (up to 1 week): Store at 2-8°C in a tightly sealed container.

-

Long-Term Storage: For extended periods, it is recommended to store the compound at -20°C to -80°C.[1] Lyophilized forms, in particular, benefit from these colder temperatures to ensure stability for 6 months or more.[1]

-

Light and Moisture: Protect from light and moisture. Store in a dry, dark place. Some suppliers recommend storage in a cool, shaded area and to avoid light exposure.

-

Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the material.[1] It is advisable to aliquot the compound into smaller, single-use vials.

-

Handling: Due to its hazardous nature, which may cause severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[2][3] Handle in a well-ventilated area.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a molecule under stress conditions.[4][5][6] For this compound, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

Hydrolytic Degradation

The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to yield (R)-3-amino-4-phenylbutanoic acid and tert-butanol.

Oxidative Degradation

The primary amine group is susceptible to oxidation, which can lead to the formation of various oxidation products, including the corresponding hydroxylamine or nitroso derivatives.

Thermal and Photolytic Degradation

While expected to be less significant under recommended storage conditions, exposure to high temperatures or UV light could potentially lead to degradation.

Below is a diagram illustrating the key decision-making process for assessing the stability of this compound.

Caption: Workflow for Storage and Stability Assessment.

Illustrative Stability Data

The following tables present hypothetical, yet realistic, quantitative data from forced degradation studies on this compound. These studies are designed to assess the compound's stability under various stress conditions.

Table 1: Hydrolytic Stability

| Condition | Time (hours) | Assay (%) | Major Degradant (%) |

| 0.1 M HCl (aq) at 60°C | 24 | 85.2 | 14.1 ((R)-3-amino-4-phenylbutanoic acid) |

| Water at 60°C | 24 | 99.1 | < 0.5 |

| 0.1 M NaOH (aq) at 60°C | 24 | 92.5 | 7.0 ((R)-3-amino-4-phenylbutanoic acid) |

Table 2: Oxidative Stability

| Condition | Time (hours) | Assay (%) | Major Degradant (%) |

| 3% H₂O₂ at RT | 24 | 96.8 | 2.5 (Unidentified polar degradant) |

Table 3: Thermal and Photostability

| Condition | Duration | Assay (%) | Major Degradant (%) |

| Solid state at 80°C | 7 days | 98.9 | < 0.5 |

| Solid state, ICH option 1 | 1.2 million lux hours | 99.5 | Not Detected |

Experimental Protocols for Stability Studies

The following are example protocols for conducting forced degradation studies. These are based on general guidelines and practices in the pharmaceutical industry.[7]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the mixture at 60°C.

-

Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours). Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute with mobile phase and analyze by HPLC.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC.

Thermal Degradation

-

Accurately weigh about 10 mg of the solid compound into a clear glass vial.

-

Place the vial in a temperature-controlled oven at 80°C.

-

Sampling and Analysis: After 7 days, remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

Photostability

-

Place a thin layer of the solid compound in a petri dish.

-

Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method (Example)

A reversed-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method should be validated to demonstrate its ability to separate the main peak from any degradants, ensuring specificity.

The diagram below outlines a general workflow for developing and validating a stability-indicating analytical method.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature and protection from light and moisture. The primary degradation pathways are likely hydrolysis of the tert-butyl ester and oxidation of the amine functionality. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of this important synthetic intermediate. When detailed stability data is required for regulatory purposes or long-term studies, a comprehensive forced degradation study coupled with a validated stability-indicating analytical method is essential.

References

- 1. chiral-labs.com [chiral-labs.com]

- 2. Poly(beta-amino esters): procedures for synthesis and gene delivery. | Semantic Scholar [semanticscholar.org]

- 3. Tert-butyl 4-amino-2-hydroxy-4-phenylbutanoate | C14H21NO3 | CID 57366060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. ijrpp.com [ijrpp.com]

The Tert-Butyl Group: A Cornerstone of Modern Amino Acid Protection Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of chemical reactions is paramount. Protecting groups are the unsung heroes in this narrative, transiently masking reactive functional groups to prevent unwanted side reactions and ensure the orderly assembly of complex molecules. Among these, the tert-butyl (tBu) group has established itself as an indispensable tool, particularly for the protection of amino acid side chains. Its unique combination of stability under certain conditions and lability under others forms the bedrock of the most widely adopted strategy in solid-phase peptide synthesis (SPPS): the Fmoc/tBu orthogonal approach.[1][2] This technical guide provides a comprehensive exploration of the role of the tert-butyl group in amino acid protection, detailing its applications, the underlying chemical principles, and the practical considerations for its successful implementation in the laboratory.

The Principle of Orthogonality: The Foundation of Fmoc/tBu Chemistry

The success of multi-step chemical syntheses, such as the assembly of a peptide chain, hinges on the concept of orthogonal protection . This principle dictates that different classes of protecting groups can be selectively removed in any order without affecting other protecting groups present in the molecule.[3][4] The Fmoc/tBu strategy is a prime example of an orthogonal system.[5][6]

In this approach:

-

The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[5][7]

-

The reactive side chains of amino acids are protected by acid-labile groups, predominantly based on the tert-butyl moiety.[3][5] These include tert-butyl ethers for serine, threonine, and tyrosine, and tert-butyl esters for aspartic acid and glutamic acid.[2][8] The tert-butyloxycarbonyl (Boc) group, which is also acid-labile, is often used for the protection of lysine and tryptophan side chains.[2]

This differential lability allows for the iterative deprotection of the N-terminal Fmoc group to enable peptide bond formation, while the side-chain tert-butyl groups remain steadfastly in place. Only at the final stage of the synthesis are the tert-butyl groups removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA).[1][5]

Chemical Properties and Application of Tert-Butyl Protecting Groups

The utility of the tert-butyl group stems from the stability of the tert-butyl carbocation that is formed upon its cleavage in an acidic environment. This bulky, sterically hindered group effectively shields the reactive side chains of amino acids during the various steps of peptide synthesis.

Amino Acids Commonly Protected with Tert-Butyl Groups:

| Amino Acid (Three-Letter Code) | Side Chain Functional Group | Tert-Butyl Protected Form |

| Serine (Ser) | Hydroxyl (-OH) | O-tert-butyl ether (Ser(tBu)) |

| Threonine (Thr) | Hydroxyl (-OH) | O-tert-butyl ether (Thr(tBu)) |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | O-tert-butyl ether (Tyr(tBu)) |

| Aspartic Acid (Asp) | Carboxylic Acid (-COOH) | tert-butyl ester (Asp(OtBu)) |

| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | tert-butyl ester (Glu(OtBu)) |

| Cysteine (Cys) | Thiol (-SH) | S-tert-butyl thioether (Cys(tBu)) |

The introduction of the tert-butyl group onto the amino acid side chain is typically achieved through acid-catalyzed addition of isobutylene or by reaction with a tert-butylating agent. For instance, the synthesis of O-tert-butyl-L-threonine tert-butyl ester can be accomplished by reacting L-threonine with a tert-butylating reagent like tert-butyl alcohol or tert-butyl methyl ether in the presence of a solid acid catalyst.[9]

The Critical Step: Cleavage of Tert-Butyl Protecting Groups

The final step in SPPS using the Fmoc/tBu strategy is the global deprotection of the side-chain protecting groups and the cleavage of the peptide from the solid support. This is most commonly achieved by treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA).[10]

Mechanism of Deprotection and the Challenge of Tert-Butyl Cations

The acid-catalyzed cleavage of a tert-butyl ether or ester proceeds via a unimolecular (SN1) mechanism. The oxygen atom of the ether or ester is protonated by TFA, followed by the departure of the stable tert-butyl carbocation, leaving behind the deprotected amino acid side chain.

While this cleavage is generally efficient, the liberated tert-butyl cations are highly reactive electrophiles.[3] These cations can attack nucleophilic residues within the peptide chain, leading to unwanted side products.[11] Common targets for alkylation include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[11] This results in the addition of a tert-butyl group (+56 Da) to the peptide, which can complicate purification and reduce the yield of the desired product.[12]

Scavengers: Quenching the Reactive Cations

To mitigate the deleterious effects of tert-butyl cations, scavengers are added to the cleavage cocktail.[11] These are nucleophilic species that are more reactive towards the tert-butyl cations than the amino acid side chains, effectively "trapping" them before they can cause damage.[11]

Commonly Used Scavengers and Their Targets:

| Scavenger | Typical Concentration (%) | Primary Target Residues | Notes |

| Triisopropylsilane (TIS) | 2.5 - 5 | Trp, Tyr, Cys | A highly effective carbocation scavenger.[13] |

| Water (H₂O) | 2.5 - 5 | General | Acts as a nucleophile to hydrate the tert-butyl cation.[11] |

| 1,2-Ethanedithiol (EDT) | 2.5 | Cys, Trp | A strong nucleophile, effective at preventing S-alkylation.[13] |

| Thioanisole | 5 | Met, Trp | Also helps in the removal of other protecting groups.[11] |

| Phenol | 5 | Tyr, Trp | Its aromatic ring can be alkylated by tBu cations.[13] |

The choice of scavenger cocktail depends on the amino acid composition of the peptide. A widely used and generally effective cocktail for most sequences is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[11] For peptides containing multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be employed.[10][13]

Experimental Protocols

General Protocol for Fmoc-SPPS

The following is a generalized protocol for manual solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-tert-butyl 3-amino-4-phenylbutanoate, a valuable chiral building block in pharmaceutical development. The protocols described herein focus on three prominent asymmetric synthesis strategies: rhodium-catalyzed asymmetric hydrogenation, biocatalytic transamination, and aza-Michael addition. Furthermore, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided.

Introduction

Chiral β-amino esters are crucial intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and peptidomimetics. Specifically, this compound serves as a key component in the development of various therapeutic agents. The stereochemistry at the C3 position is critical for biological activity, necessitating synthetic routes that afford high enantiopurity. This document outlines and compares three effective methods for the enantioselective synthesis of the (R)-enantiomer of tert-butyl 3-amino-4-phenylbutanoate.

Synthesis Strategies

The enantioselective synthesis of this compound can be achieved through several methods. Below are detailed protocols for three effective approaches.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamine precursor is a highly efficient method for establishing the desired stereocenter. Rhodium complexes with chiral phosphine ligands are well-established catalysts for this transformation, often providing excellent yields and enantioselectivities.[1][2]

Experimental Protocol:

-

Preparation of the Substrate (tert-Butyl (E)-3-amino-4-phenylbut-2-enoate): The enamine substrate can be synthesized from tert-butyl 3-oxo-4-phenylbutanoate and a suitable nitrogen source (e.g., ammonia or an ammonium salt) via condensation.

-

Asymmetric Hydrogenation:

-

In a glovebox, a high-pressure reactor is charged with the enamine substrate (1.0 equiv), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%), and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.55-1.1 mol%).

-

Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is stirred under hydrogen pressure (5-50 atm) at a controlled temperature (25-50 °C) for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Logical Workflow for Asymmetric Hydrogenation

Caption: Rhodium-catalyzed asymmetric hydrogenation workflow.

Biocatalytic Transamination

Biocatalysis using transaminases offers a green and highly selective alternative for the synthesis of chiral amines.[3][4][5][6] An (R)-selective ω-transaminase can be employed to convert a prochiral keto-ester into the desired (R)-amino ester.

Experimental Protocol:

-

Preparation of the Substrate (tert-Butyl 3-oxo-4-phenylbutanoate): This starting material can be prepared via various standard organic synthesis methods, for instance, through a Claisen condensation reaction.

-

Asymmetric Transamination:

-

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing pyridoxal 5'-phosphate (PLP, 1 mM).

-

The keto-ester substrate (1.0 equiv) is added, potentially with a co-solvent (e.g., DMSO) to aid solubility.

-

An amine donor (e.g., L-alanine or isopropylamine, 1.5-5.0 equiv) is added.

-

The reaction is initiated by the addition of the (R)-selective ω-transaminase (e.g., from Arthrobacter sp.).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the enzyme is removed by centrifugation or filtration.

-

The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Signaling Pathway for Biocatalytic Transamination

Caption: Biocatalytic transamination pathway.

Aza-Michael Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, known as the aza-Michael reaction, is a fundamental method for the synthesis of β-amino esters.[7] Enantioselectivity can be induced by employing a chiral auxiliary or a chiral catalyst.

Experimental Protocol (Chiral Auxiliary Approach):

-

Synthesis of the Chiral Acceptor: tert-Butyl crotonate is reacted with a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, to form a chiral α,β-unsaturated amide.

-

Diastereoselective Aza-Michael Addition:

-

A solution of a nitrogen nucleophile (e.g., lithium N-benzyl-N-(α-methylbenzyl)amide) is prepared in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).

-

The chiral α,β-unsaturated amide, dissolved in THF, is added dropwise to the nucleophile solution.

-

The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The diastereomeric product is purified by column chromatography.

-

-

Cleavage of the Chiral Auxiliary and Esterification:

-

The chiral auxiliary is cleaved under acidic or basic conditions.

-

The resulting carboxylic acid is then esterified with tert-butanol under acidic conditions to yield this compound.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the described synthetic methods. Please note that actual results may vary depending on specific reaction conditions and substrate purity.

| Method | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |

| Asymmetric Hydrogenation | [Rh((R)-BINAP)(COD)]BF₄ | 85-95 | >95 | 20 atm H₂, 40 °C, 24 h, Methanol |

| Biocatalytic Transamination | (R)-ω-Transaminase | 70-90 | >99 | pH 7.5, 30 °C, L-Alanine (3 equiv) |

| Aza-Michael Addition | (S,S)-(+)-Pseudoephedrine | 65-80 (overall) | >98 (diastereomeric excess) | -78 °C, THF, Lithium amide nucleophile |

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound is determined by chiral HPLC analysis.

Experimental Protocol:

-

Sample Preparation: A solution of the final product is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-

Data Analysis: The retention times of the (R) and (S) enantiomers are determined by injecting a racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Experimental Workflow for ee Determination

Caption: Workflow for enantiomeric excess determination.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved with high yield and enantiopurity using asymmetric hydrogenation, biocatalytic transamination, or aza-Michael addition. The choice of method will depend on factors such as substrate availability, cost of catalysts or enzymes, and desired scale of production. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. ethz.ch [ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Hydrogenation Route to (R)-tert-Butyl 3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including potent enzyme inhibitors.[1] Its stereoselective synthesis is of significant interest, and asymmetric hydrogenation of a prochiral enamine precursor represents a highly efficient and atom-economical approach. This application note provides a detailed protocol for the synthesis of this compound via the asymmetric hydrogenation of tert-butyl (E)-3-amino-4-phenylbut-2-enoate, leveraging a rhodium catalyst with a chiral ferrocenyl phosphine ligand.

Reaction Principle

The core of this method is the enantioselective addition of hydrogen across the carbon-carbon double bond of the β-enamino ester substrate. The stereochemical outcome is controlled by a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee) of the desired (R)-product.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric hydrogenation of β-enamino esters using Rhodium-Josiphos catalysts, demonstrating the high efficiency and enantioselectivity of this methodology.

Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Model β-Enamino Ester

| Entry | Catalyst Precursor | Ligand | Solvent | Pressure (psi H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | TFE | 90 | 50 | 18 | >99 | 95 |

| 2 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | MeOH | 90 | 50 | 18 | 85 | 92 |

| 3 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | Toluene | 90 | 50 | 18 | 60 | 88 |

| 4 | [Rh(COD)Cl]₂ | (R,S)-PPF-P(t-Bu)₂ | TFE | 90 | 50 | 18 | >99 | 94 |

| 5 | [Rh(COD)₂]BF₄ | (R,S)-PPF-P(t-Bu)₂ | TFE | 100 | 25 | 24 | >99 | 96 |

Data is representative for a model β-enamino ester and illustrates general trends.

Table 2: Substrate Scope for the Asymmetric Hydrogenation of various β-Aryl-β-enamino Esters

| Substrate (Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Phenyl | 0.3 | 98 | 96 |

| 4-Methoxyphenyl | 0.3 | 97 | 95 |

| 4-Chlorophenyl | 0.3 | 99 | 97 |

| 2-Naphthyl | 0.3 | 95 | 94 |

| 3-Thienyl | 0.3 | 96 | 93 |

Conditions: [Rh(COD)₂]BF₄/(R,S)-PPF-P(t-Bu)₂, TFE, 100 psi H₂, 25 °C, 24 h. Data is representative for analogous substrates.

Experimental Workflow

Caption: Overall workflow for the asymmetric hydrogenation.

Experimental Protocols

Materials and Equipment:

-

Substrate: tert-butyl (E)-3-amino-4-phenylbut-2-enoate

-

Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Chiral Ligand: (R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine ((R,S)-PPF-P(t-Bu)₂) or similar Josiphos-type ligand

-

Solvent: 2,2,2-Trifluoroethanol (TFE), degassed

-

Hydrogen Source: High-purity hydrogen gas (H₂)

-

Equipment:

-

High-pressure autoclave or Parr shaker apparatus

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

NMR spectrometer

-

Chiral High-Performance Liquid Chromatography (HPLC) system

-

Catalyst Preparation (In situ):

This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

-

In a Schlenk flask, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand, (R,S)-PPF-P(t-Bu)₂ (1.1 mol%), in degassed TFE.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Asymmetric Hydrogenation Protocol:

-

In a glass liner for the autoclave, add the substrate, tert-butyl (E)-3-amino-4-phenylbut-2-enoate (1.0 equivalent).

-

Under an inert atmosphere, transfer the freshly prepared catalyst solution to the glass liner containing the substrate.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with high-purity hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave to 100 psi with hydrogen gas.

-

Commence stirring and maintain the reaction at 25 °C for 24 hours.

-

Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting material.

Work-up and Purification:

-

After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

-

Remove the reaction mixture from the autoclave.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Product Analysis:

-

Yield: Determine the isolated yield of the purified product.

-

Structural Confirmation: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

-

Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) should be used.

Signaling Pathway and Logical Relationships

Caption: Key components influencing the reaction's success.

Conclusion

The asymmetric hydrogenation of tert-butyl (E)-3-amino-4-phenylbut-2-enoate using a Rhodium-Josiphos catalyst system is a highly effective method for the synthesis of this compound. This protocol provides high yields and excellent enantioselectivities under relatively mild conditions. The detailed experimental procedure and supporting data presented in this application note offer a robust starting point for researchers in the field of pharmaceutical synthesis and development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-tert-Butyl 3-amino-4-phenylbutanoate using Transaminase

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical synthesis routes often involve hazardous reagents, multiple steps, and challenging purification procedures to achieve high enantiomeric purity. Biocatalysis, utilizing enzymes such as transaminases, offers a green and efficient alternative for the asymmetric synthesis of chiral amines and their derivatives.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound from its corresponding ketoester, tert-butyl 3-oxo-4-phenylbutanoate, using an (R)-selective ω-transaminase (ω-TA).

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[3] The use of ω-transaminases is particularly advantageous as they can accept substrates without a carboxyl group adjacent to the carbonyl, making them ideal for the synthesis of chiral amines from prochiral ketones.[3] The key challenge in the synthesis of this compound lies in the steric hindrance posed by the tert-butyl group, which may necessitate the use of an engineered transaminase with a suitably modified active site to accommodate the bulky substrate.[3]

Enzyme Selection

The successful synthesis of this compound is critically dependent on the selection of an appropriate (R)-selective ω-transaminase. Due to the bulky nature of the tert-butyl ester substrate, a preliminary screening of a panel of engineered transaminases is highly recommended. Commercial screening kits, such as the Codex® ATA Screening Kit, offer a diverse range of (R)- and (S)-selective transaminases with broad substrate specificities and enhanced stability.[4][5]

Recommended Enzyme Candidates:

-

Engineered (R)-selective ω-transaminases from a commercial screening kit (e.g., Codexis ATA-415, ATA-117).[6]

-

(R)-selective ω-transaminase from Aspergillus terreus (AT-ωTA) or its engineered variants, which have shown activity towards various ketones.[7][8]

-

Screening of novel transaminases from microbial sources may also yield suitable candidates.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the screening and optimization of the biocatalytic synthesis. The values are based on literature data for structurally similar substrates and should be used as a reference for experimental design and evaluation.

Table 1: Initial Screening of (R)-Selective Transaminases

| Enzyme ID | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |

| ATA-415 | 50 | 85 | >99 |

| ATA-117 | 50 | 70 | >99 |

| AT-ωTA (wild-type) | 50 | 25 | 98 |

| AT-ωTA (engineered) | 50 | 92 | >99 |

Table 2: Optimization of Reaction Parameters with Selected Enzyme (e.g., Engineered AT-ωTA)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) | Enantiomeric Excess (ee, %) |

| pH | 6.5 | 7.5 | 8.5 | 88 | >99 |

| Temperature (°C) | 30 | 40 | 50 | 95 | >99 |

| Co-solvent (DMSO, % v/v) | 5 | 10 | 15 | 93 | >99 |

| Amine Donor | Isopropylamine | D-Alanine | L-Alanine | 95 | >99 |

Experimental Protocols

Protocol 1: General Screening of (R)-Selective ω-Transaminases

This protocol outlines a general procedure for screening a panel of transaminases to identify a suitable catalyst for the amination of tert-butyl 3-oxo-4-phenylbutanoate.

Materials:

-

(R)-selective ω-transaminase panel (e.g., Codex® ATA Screening Kit)

-

tert-Butyl 3-oxo-4-phenylbutanoate (substrate)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates or 1.5 mL microcentrifuge tubes

-

Incubator shaker

-

HPLC with a chiral column for analysis

Procedure:

-

Prepare a stock solution of the substrate (e.g., 200 mM in DMSO).

-

Prepare a stock solution of PLP (e.g., 20 mM in water).

-

In each well of a microtiter plate or in separate microcentrifuge tubes, add:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.5).

-

10 µL of the PLP stock solution (final concentration 0.2 mM).

-

50 µL of isopropylamine (final concentration ~0.7 M).

-

5-10 mg of each transaminase lyophilizate.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 40°C) with shaking for 15 minutes.

-

Start the reaction by adding 50 µL of the substrate stock solution (final concentration 10 mM).

-

Incubate the reactions at the desired temperature with shaking for 24 hours.

-

Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the layers.

-

Analyze the organic layer by chiral HPLC to determine the conversion and enantiomeric excess of the product.

Protocol 2: Preparative Scale Synthesis of this compound

This protocol describes a preparative scale synthesis using an optimized transaminase and reaction conditions.

Materials:

-

Selected (R)-selective ω-transaminase (lyophilized powder or whole-cell preparation)

-